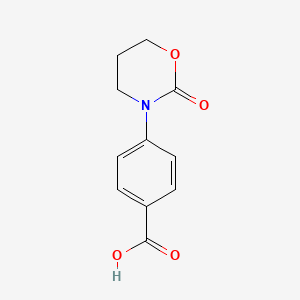

4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid

Description

Overview of Oxazinane Heterocycles in Medicinal and Organic Chemistry Research

Oxazinane and its parent class, oxazines, represent a vital category of heterocyclic compounds that have garnered substantial interest in synthetic and medicinal chemistry. dntb.gov.uanih.govresearchgate.net These six-membered rings containing both oxygen and nitrogen atoms serve as foundational structures for a multitude of biologically active molecules. researchgate.netoaji.net The versatility of the oxazine (B8389632) scaffold allows for the development of compounds with a wide array of pharmacological activities, including sedative, analgesic, anticonvulsant, antimicrobial, antitubercular, and anticancer properties. dntb.gov.uanih.govresearchgate.net

The 1,3-oxazinane (B78680) substructure, specifically, is a recurring motif in compounds designed for various therapeutic targets. researchgate.net For instance, derivatives like 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its methoxy (B1213986) analogue (DIMBOA) are noted for their biological significance. oaji.net The synthetic accessibility and the chemical stability of the oxazinane ring make it a valuable intermediate and a key component in the design of novel therapeutic agents. nih.govoaji.net Researchers are continuously exploring new synthetic routes, including eco-friendly methods, to create diverse oxazine derivatives to combat challenges like drug resistance. nih.govumpr.ac.id

Significance of Benzoic Acid Derivatives as Privileged Scaffolds in Synthetic Endeavors

Benzoic acid and its derivatives are recognized as privileged scaffolds in the realm of synthetic chemistry and drug discovery. nih.govpreprints.org This simple aromatic carboxylic acid is a fundamental building block for a vast number of compounds, both natural and synthetic. preprints.org Its presence is noted in natural products like vanillin (B372448) and gallic acid, where the moiety contributes to their biological activities. preprints.org

In medicinal chemistry, the benzoic acid framework is integral to the structure of numerous established drugs, such as furosemide, benzocaine, and bexarotene. preprints.org The carboxyl group offers a reactive handle for chemical modification, allowing for the synthesis of large libraries of compounds for screening. acs.orgresearchgate.net Researchers have successfully synthesized hundreds of benzoic acid derivatives to target specific biological entities, such as influenza neuraminidase. acs.orgresearchgate.net Furthermore, the benzoic acid moiety can be esterified to create prodrugs, a strategy employed to improve a drug's ability to cross cellular membranes, as demonstrated in studies against Mycobacterium tuberculosis. nih.gov The ongoing research into benzoic acid derivatives continues to yield novel compounds with potential applications in treating diseases like cancer. nih.govpreprints.org

Rationale for Dedicated Academic Investigation of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid

The dedicated academic investigation of this compound is founded on the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities. This specific compound marries the pharmacologically significant oxazinane heterocycle with the privileged benzoic acid scaffold.

The rationale for its study is multifaceted:

Synergistic Activity: The integration of the oxazinane ring, known for a broad spectrum of biological effects, with the benzoic acid moiety, a common feature in many approved drugs, suggests the potential for synergistic or additive pharmacological profiles.

Novel Chemical Space: The compound represents a unique structural motif that can be explored for interactions with various biological targets. Its synthesis and characterization expand the available chemical space for drug discovery programs.

Scaffold for Library Synthesis: The carboxylic acid group on the benzene (B151609) ring serves as a versatile synthetic handle. acs.org This allows for the creation of a library of derivatives (e.g., esters, amides) for structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug development. For example, similar benzoic acid-containing structures have been extensively modified to explore their therapeutic potential. researchgate.netuobaghdad.edu.iq

While extensive literature on this compound is not widely available, its fundamental properties can be predicted, providing a basis for further research. uni.lu

Table 1: Predicted Physicochemical Properties of this compound Data sourced from PubChem and predicted using computational models. uni.lu

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Monoisotopic Mass | 221.0688 Da |

| XLogP3 (Predicted) | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 70.0 Ų |

| Formal Charge | 0 |

| SMILES | C1CN(C(=O)OC1)C2=CC=C(C=C2)C(=O)O |

| InChI Key | IXFLJRWKXYVANE-UHFFFAOYSA-N |

Historical Context and Evolution of Research on Related N-Acyl Oxazinanes

The study of N-acyl derivatives of nitrogen-containing heterocycles is a well-established field in organic and medicinal chemistry. The "N-acyl" linkage, where an acyl group is attached to a nitrogen atom within a ring system, is a common structural feature in many biologically active molecules. Research into related N-acyl compounds provides a historical and scientific context for the investigation of this compound.

The evolution of research in this area can be traced through several classes of related compounds:

N-Acyl Carbazoles: These compounds are known as effective fluorophores and are found in various drugs and natural products. beilstein-journals.org Traditional synthesis involves the reaction of 9H-carbazoles with acyl chlorides, but modern methods have evolved to include more efficient, single-step processes using copper catalysis and cyclic diaryliodonium salts. beilstein-journals.orgresearchgate.net

N-Acyl Hydrazones (NAH): The NAH framework is recognized for its straightforward synthesis and a wide range of biological activities, including antimicrobial and antitumor properties. nih.gov This scaffold is present in several anti-tuberculosis drugs and is a subject of ongoing research to develop treatments against resistant bacterial strains. nih.gov

N-Acyl Benzoxazines and Quinazolinones: Research into related heterocyclic systems like 1H-benzo[d] dntb.gov.uaresearchgate.netoxazine-2,4-diones (isatoic anhydrides) and quinazolinones provides insight into the synthesis and reactivity of N-acylated bicyclic systems. researchgate.netnih.gov The synthesis of these structures often involves the acylation of an amino-substituted aromatic acid followed by cyclization, a pathway conceptually similar to what might be used for N-acyl oxazinanes. researchgate.netnih.gov

The historical development of synthetic methods for these N-acyl heterocycles, from classical condensation reactions to modern catalytic approaches, informs the potential strategies for synthesizing and modifying this compound and its derivatives. beilstein-journals.orgnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)8-2-4-9(5-3-8)12-6-1-7-16-11(12)15/h2-5H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFLJRWKXYVANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)OC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594006 | |

| Record name | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766556-62-1 | |

| Record name | 4-(Dihydro-2-oxo-2H-1,3-oxazin-3(4H)-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766556-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-OXO-1,3-OXAZINAN-3-YL)BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 4 2 Oxo 1,3 Oxazinan 3 Yl Benzoic Acid and Structural Analogues

Retrosynthetic Analysis of 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic acid: Key Disconnections and Strategic Intermediates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. leah4sci.com For this compound, two primary disconnections guide the synthetic strategy.

The most logical disconnections are:

C(aryl)-N Bond: Cleavage of the bond between the benzene (B151609) ring and the nitrogen atom of the oxazinanone ring. This is a standard disconnection for N-aryl compounds.

N-C(O) and O-C(alkyl) Bonds: Disconnection of the carbamate (B1207046) functionality within the heterocyclic ring.

These disconnections lead to two key strategic intermediates:

4-Aminobenzoic acid (or a protected derivative): This is a commercially available and inexpensive starting material. youtube.com

A C3 electrophilic synthon: A three-carbon chain with reactive groups at both ends, capable of forming the oxazinanone ring upon reaction with the amino and a carbonyl source. Examples include 3-chloropropanol, 1-bromo-3-chloropropane, or related synthons.

Development of Novel and Efficient Synthetic Routes

Building upon the retrosynthetic blueprint, several synthetic routes can be devised, ranging from linear, multi-step sequences to more sophisticated convergent approaches.

A linear, multi-step synthesis represents a classical and often reliable approach. A plausible sequence begins with a readily available precursor like 4-aminobenzoic acid.

Proposed Synthetic Route:

Protection of the Carboxylic Acid: The carboxylic acid group of 4-aminobenzoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent its interference in subsequent steps.

N-Alkylation: The resulting 4-aminobenzoate (B8803810) is reacted with a suitable 3-carbon electrophile, such as 3-chloropropan-1-ol, under basic conditions to form the N-alkylated intermediate, methyl 4-((3-hydroxypropyl)amino)benzoate.

Cyclization: The key 1,3-oxazinan-2-one (B31196) ring is formed via cyclization. This can be achieved by reacting the N-alkylated amino alcohol with a carbonylating agent like phosgene (B1210022), triphosgene, or a carbonyldiimidazole (CDI). This step forms the carbamate linkage and closes the six-membered ring.

Deprotection: The final step involves the hydrolysis of the ester protecting group to reveal the carboxylic acid, yielding the target molecule, this compound. A similar strategy starting from 4-acetylbenzoic acid has been used in the synthesis of other heterocyclic compounds. mdpi.com

This multi-step approach is advantageous due to the use of simple, well-established reactions and readily accessible starting materials.

Convergent synthesis offers advantages in terms of efficiency and ease of purification by building complex molecules from smaller, separately synthesized fragments. nih.gov For this compound, a convergent approach would involve the separate synthesis of the two core motifs.

Fragment A: The 4-substituted benzoic acid moiety. For instance, 4-isocyanatobenzoic acid ethyl ester could be prepared from the corresponding amino-ester.

Fragment B: The hydroxyalkyl fragment, such as propan-1,3-diol.

The key coupling step would then involve the reaction between these two fragments. For example, an intramolecular cyclization of a carbamate formed from the reaction of 4-aminobenzoic acid with a haloalkyl chloroformate could be considered a convergent step. A more advanced strategy could involve a palladium-catalyzed cross-coupling reaction between a pre-formed 1,3-oxazinan-2-one bearing a leaving group and a boronic acid derivative of benzoic acid (Suzuki coupling). Such catalyst-driven strategies are increasingly common for constructing complex heterocyclic systems. acs.orgacs.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of the synthesis, particularly the crucial cyclization step, is highly dependent on the reaction conditions. Systematic optimization of catalysts, ligands, and solvents is paramount for achieving high yield and selectivity.

The formation of the 1,3-oxazinan-2-one ring can be accomplished through various methods, including catalyzed and uncatalyzed reactions. While uncatalyzed reactions with highly reactive reagents like phosgene are possible, modern synthetic chemistry favors milder, catalyst-driven approaches for improved safety and selectivity.

Gold and palladium catalysts have shown remarkable efficacy in the synthesis of related heterocyclic systems. acs.orgbeilstein-journals.org For instance, gold-catalyzed oxycyclization of allenic carbamates provides an efficient route to 1,3-oxazinan-2-ones. beilstein-journals.org Similarly, palladium catalysts are effective in cascade reactions that form fused oxazinone structures. acs.org Brønsted acids (like p-toluenesulfonic acid, PTSA) or bases (like triethylamine, Et3N, or DBU) can also catalyze the cyclization of appropriate precursors. nih.govchimia.ch

Below is a table summarizing potential catalytic systems for the cyclization step based on analogous reactions reported in the literature.

| Catalyst System | Ligand (if applicable) | Substrate Type | Typical Conditions | Potential Outcome | Reference |

| [AuCl(PPh₃)]/AgOTf | PPh₃ | Allenic Carbamate | PTSA (co-catalyst), CH₂Cl₂ | High yield, regioselective cyclization | beilstein-journals.org |

| Pd(OAc)₂ | Various phosphines | Functionalized Alkyne | High temperature, DMF | Forms fused oxazinone systems | acs.org |

| Brønsted Acid (PTSA) | N/A | Michael Adduct | Domino oxidative cyclization | Good to excellent yields | nih.govchimia.ch |

| Brønsted Base (DBU) | N/A | Isocyanoacetate/Vinyl Selenone | Michael addition initiator | Good to excellent yields | nih.govchimia.ch |

| Thionyl Chloride (SOCl₂) | N/A | N-protected 2-aminobenzoic acid | Room Temperature | High yield cyclization to benzoxazinediones | researchgate.netnih.gov |

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the reaction pathway. For the synthesis of 1,3-oxazinan-2-ones and related heterocycles, a range of solvents has been explored.

In gold-catalyzed cyclizations, dichloromethane (B109758) (CH₂Cl₂) has been identified as the optimal solvent. beilstein-journals.org In palladium-catalyzed cascade reactions, polar aprotic solvents such as dimethylformamide (DMF) were found to be superior to others like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), or dioxane, significantly improving the yield of the desired product. acs.org The solubility of intermediates can also be a deciding factor; for instance, the low solubility of certain reactants in CDCl₃ has been noted to hinder reaction monitoring by NMR. researchgate.net

The following table illustrates the impact of different solvents on the efficiency of cyclization reactions, drawing from studies on similar heterocyclic syntheses.

| Solvent | Reaction Type | Observation | Reference |

| Dichloromethane (CH₂Cl₂) | Gold-catalyzed oxycyclization | Identified as the best solvent for the reaction, leading to high yields. | beilstein-journals.org |

| Dimethylformamide (DMF) | Palladium-catalyzed cascade | Significantly improved yield (71%) compared to other solvents. | acs.org |

| Acetonitrile (MeCN) | Palladium-catalyzed cascade | Lower yield (18%) of intermediate product observed. | acs.org |

| Tetrahydrofuran (THF) | Palladium-catalyzed cascade | Lower yield (25%) of intermediate product observed. | acs.org |

| Dioxane | Palladium-catalyzed cascade | Lower yield (37%) of intermediate product observed. | acs.org |

Temperature and Pressure Influences on Reaction Kinetics

The kinetics of the formation of the 1,3-oxazinane (B78680) ring system, central to this compound, are significantly influenced by temperature and pressure. While specific kinetic data for the title compound are not extensively detailed in public literature, general principles derived from the synthesis of related oxazinane structures provide critical insights.

Temperature is a double-edged sword in these syntheses. Elevated temperatures typically accelerate reaction rates, following the Arrhenius equation, which can lead to shorter reaction times and increased throughput. For instance, in the synthesis of certain 1,3-oxazine derivatives, reflux conditions are employed to drive the reaction to completion. doi.org However, excessive heat can be detrimental, leading to the degradation of thermally unstable intermediates or products, resulting in lower yields and the formation of impurities. google.com In some preparations of Deferasirox precursors, which involve a 2-(2-hydroxyphenyl)-benz nih.govresearchgate.netoxazin-4-one intermediate, it is noted that high temperatures degrade the unstable salicyloyl chloride, necessitating lower temperature protocols. google.com

Conversely, some reactions are optimized at specific, sometimes ambient or sub-ambient, temperatures to enhance selectivity. In certain enantioselective syntheses, temperature variations were found to have no significant effect on selectivity, whereas in other cases, careful temperature control is crucial. acs.org For example, the ring-opening polymerization (ROP) of 1,3-benzoxazines, a related process, is typically conducted at high temperatures (over 220 °C), but the use of catalysts can dramatically lower this requirement. mdpi.com

Pressure is a less commonly manipulated variable in standard laboratory syntheses of oxazinanes but can play a role in reactions involving gaseous reagents or where volume changes are significant. High-pressure conditions can influence reaction equilibria and rates, potentially favoring the formation of more compact transition states and products, thereby increasing yields and selectivity. However, the practical application of high-pressure chemistry requires specialized equipment and is often reserved for industrial-scale production or specific mechanistic studies.

| Parameter | Effect of Increased Temperature | Considerations and Potential Drawbacks | Relevant Context |

|---|---|---|---|

| Reaction Rate | Generally increases | Can lead to runaway reactions if not controlled | Standard kinetic principle (Arrhenius equation) |

| Product Yield | Can increase up to an optimum point | Degradation of reactants or products at excessive temperatures google.com | Synthesis of thermally sensitive intermediates |

| Selectivity | Variable; can decrease or increase | May favor undesired side products or stereoisomers | Enantioselective and diastereoselective syntheses acs.org |

| Curing/Polymerization | Initiates ring-opening polymerization | High energy consumption; potential for material defects | Polybenzoxazine formation mdpi.com |

Stereochemical Control in the Formation of Oxazinane Ring Systems

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, controlling the three-dimensional arrangement of atoms during the synthesis of the oxazinane ring is of paramount importance.

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible ones. For oxazinane systems, this is often achieved by employing chiral starting materials or auxiliaries that direct the formation of a particular stereoisomer. An efficient diastereoselective synthesis of fused nih.govresearchgate.netthiazolo nih.govresearchgate.netoxazins has been described, proceeding through the reaction of thiazole (B1198619) with dialkyl acetylenedicarboxylates in the presence of ethyl pyruvate. nih.gov

Another strategy involves the [4+2] cycloaddition of N-acyl-β-enamino phosphonates with enones, which has been shown to produce 4,6,6-trisubstituted-1,3-oxazinan-2-ones with moderate to excellent diastereoselectivities. researchgate.net The hydroboration of substituted tetrahydroazepines, which are structurally related to oxazinane precursors, also demonstrates how reagent choice can influence diastereoselectivity, yielding specific alcohol isomers with complete diastereofacial selectivity. mdpi.com These methods underscore the importance of substrate control and reaction engineering in guiding the stereochemical outcome of the cyclization process.

Creating chiral derivatives of the oxazinane ring requires enantioselective methods that can distinguish between enantiotopic faces or groups in a prochiral substrate. Several powerful strategies have been developed to this end.

One notable approach is the organocatalytic asymmetric [4+2] annulation of cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones, which furnishes enantioenriched polyheterotricyclic 1,3-oxazinane derivatives. researchgate.net Another highly efficient method involves the one-pot synthesis of chiral 1,3-oxazinanes catalyzed by a chiral magnesium phosphate (B84403) catalyst. acs.org This reaction proceeds through the enantioselective addition of an alcohol to an imine, followed by intramolecular cyclization. acs.org

Furthermore, the regiodivergent and enantioselective C-H functionalization of Boc-1,3-oxazinanes using a chiral diamine ligand has been reported, allowing for the synthesis of highly enantio-enriched β-amino acids. nih.gov Chiral 1,3-oxazinan-2-ones, valuable intermediates for pharmaceuticals, have also been synthesized from carbohydrate derivatives, leveraging the inherent chirality of the starting material to produce optically pure products. researchgate.netacs.org

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| One-Pot Synthesis | Chiral Magnesium Phosphate | High yields and excellent enantioselectivities via hemiaminal intermediates. | acs.org |

| C-H Functionalization | Chiral Diamine / Sparteine Surrogate | Regio- and enantiodivergent access to C4- and C5-functionalized oxazinanes. | nih.gov |

| Asymmetric [4+2] Annulation | Chiral Thiourea/Squaramide Organocatalysts | Constructs polyheterotricyclic 1,3-oxazinanes with high enantiopurity. | researchgate.net |

| Starting Material Chirality | Carbohydrate Derivatives | Utilizes optically pure starting materials to ensure chiral products. | researchgate.netacs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. brazilianjournals.com.brrsc.org

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a compelling alternative. The synthesis of 1,3-oxazine derivatives has been successfully achieved under solvent-free conditions, often facilitated by grinding or microwave irradiation, leading to short reaction times, high yields, and easy product isolation. rsc.orgsciresliterature.org For instance, a three-component condensation reaction to form 1,3-oxazines can be carried out at 80 °C under solvent-free conditions using a recyclable nanocatalyst. rsc.org

Water, being a non-toxic, non-flammable, and abundant solvent, is an ideal medium for green synthesis. The synthesis of nih.govresearchgate.net-oxazine derivatives has been reported in water at room temperature using a magnetic solid acid nanocatalyst. nih.gov Similarly, ultrasound-assisted irradiation in water has been used to produce excellent yields of related oxazine (B8389632) structures. researchgate.net These aqueous methods not only enhance the safety profile of the synthesis but also simplify downstream processing.

The development of recoverable and reusable catalysts is central to sustainable synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration. Examples include:

Nanocomposites : A nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 has been used as a highly efficient and reusable catalyst for 1,3-oxazine synthesis, maintaining its activity for at least five runs. rsc.org

Magnetic Nanocatalysts : A magnetic solid acid nanocatalyst based on ferrierite (M-FER/SO3H) has been employed for the synthesis of nih.govresearchgate.net-oxazine derivatives in water. nih.gov Its magnetic properties allow for easy separation using an external magnetic field. nih.gov

Silica-Supported Catalysts : An eco-friendly silica-supported perchloric acid (HClO4) catalyst has been used for the intramolecular cyclization of N-Cbz-protected diazoketones to form oxazinanones, operating under metal-free conditions. researchgate.net

Bimetallic Phosphates : Cobalt-based mono- and bimetallic phosphate catalysts have been shown to be effective in synthesizing 1,3-oxazinone derivatives in an environmentally friendly ethanol/water mixture, with the catalyst being recoverable and reusable. researchgate.net

These catalytic systems offer high efficiency, selectivity, and a significant reduction in chemical waste, aligning with the core objectives of green chemistry. nih.govresearchgate.net

High-Throughput Synthesis and Combinatorial Approaches for Libraries of Analogues

The demand for large, structurally diverse collections of molecules for screening in drug discovery has propelled the development of high-throughput synthesis and combinatorial chemistry. These strategies are pivotal for the efficient generation of libraries of analogues of this compound, enabling the rapid exploration of the structure-activity relationship (SAR). The core principle involves the systematic and repetitive covalent connection of a set of "building blocks" to form a large array of final compounds. Solid-phase synthesis is a cornerstone of this approach, where molecules are assembled on an insoluble resin support, simplifying purification by allowing for the removal of excess reagents and by-products by simple filtration and washing. nih.govdoi.org

Methodologies developed for other heterocyclic scaffolds, such as 1,3-oxazolidines and 1,3,4-oxadiazin-5-ones, provide a blueprint for the high-throughput synthesis of this compound analogues. nih.govdoi.org A general strategy would involve anchoring a suitable starting material to a solid support, followed by a sequence of reactions to construct and diversify the 1,3-oxazinan-2-one ring system.

A plausible solid-phase approach could commence with an aminobenzoic acid derivative linked to a solid support, such as Wang resin. The synthesis could then proceed through a multi-step sequence involving the introduction of the 3-aminopropanol backbone and subsequent cyclization to form the 1,3-oxazinan-2-one ring. The diversification of the library can be achieved at various stages. For instance, a variety of substituted 3-aminopropanols can be used to generate diversity at the oxazinane ring. Similarly, different substituted aminobenzoic acids can be employed to explore the SAR of the benzoic acid moiety.

Combinatorial libraries are often constructed using a "split-and-pool" synthesis strategy. nih.gov In this method, the solid-support resin is divided into several portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next reaction step with a new set of building blocks. This process allows for the exponential generation of a vast number of unique compounds on individual resin beads.

The following data tables illustrate hypothetical combinatorial libraries of this compound analogues, showcasing the potential for structural diversity that can be achieved through these high-throughput methodologies.

Table 1: Representative Building Blocks for a Combinatorial Library of this compound Analogues

| Building Block Type | R¹ Substituent (on Benzoic Acid Moiety) | R² Substituent (on Oxazinane Ring) |

| Set A | -H | -H |

| -F | -CH₃ | |

| -Cl | -CH₂CH₃ | |

| -OCH₃ | -Ph | |

| -NO₂ | -CH₂Ph |

Table 2: Example of a 3x3 Combinatorial Library of this compound Analogues

This table visualizes a small subset of a larger library, demonstrating the products from the combination of different building blocks.

| R² = -H | R² = -CH₃ | R² = -CH₂Ph | |

| R¹ = -H | This compound | 4-(5-Methyl-2-oxo-1,3-oxazinan-3-yl)benzoic acid | 4-(5-Benzyl-2-oxo-1,3-oxazinan-3-yl)benzoic acid |

| R¹ = -F | 4-(2-Oxo-1,3-oxazinan-3-yl)-2-fluorobenzoic acid | 2-Fluoro-4-(5-methyl-2-oxo-1,3-oxazinan-3-yl)benzoic acid | 4-(5-Benzyl-2-oxo-1,3-oxazinan-3-yl)-2-fluorobenzoic acid |

| R¹ = -OCH₃ | 4-(2-Oxo-1,3-oxazinan-3-yl)-2-methoxybenzoic acid | 2-Methoxy-4-(5-methyl-2-oxo-1,3-oxazinan-3-yl)benzoic acid | 4-(5-Benzyl-2-oxo-1,3-oxazinan-3-yl)-2-methoxybenzoic acid |

The final compounds are typically cleaved from the solid support and can be screened for their biological activity. The identity of the active compounds can then be determined by various analytical techniques. The development of efficient solid-phase synthesis routes is crucial for the successful implementation of combinatorial strategies to generate large and diverse libraries of these heterocyclic compounds. nih.govmdpi.com

Iii. Computational and Theoretical Investigations of 4 2 Oxo 1,3 Oxazinan 3 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds. By approximating the electron density, DFT can efficiently locate the minimum energy conformation, which corresponds to the most stable three-dimensional arrangement of the atoms. For 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible electronic energy.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Carboxylic Acid) | 1.21 | |

| C-O (Carboxylic Acid) | 1.35 | |

| O-H (Carboxylic Acid) | 0.97 | |

| C=O (Oxazinanone) | 1.23 | |

| N-C(O) (Oxazinanone) | 1.38 | |

| N-C (Aryl) | 1.42 | |

| **Bond Angles (°) ** | ||

| O=C-O (Carboxylic Acid) | 123.5 | |

| C-C-O (Carboxylic Acid) | 118.0 | |

| C-N-C(O) (Oxazinanone) | 120.5 | |

| Dihedral Angles (°) | ||

| O=C-N-C (Aryl) | 175.0 | |

| C(O)-N-C(Aryl)-C(Aryl) | 45.0 |

Note: The values in this table are illustrative and based on typical results for structurally similar molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). uwosh.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring and the oxygen atoms. In contrast, the LUMO is likely to be distributed over the carbonyl groups and the aromatic ring, which can accept electron density. rsc.orgrsc.org This analysis helps in predicting how the molecule will interact with other reagents. For example, a nucleophile would preferentially attack the regions of high LUMO density, while an electrophile would target the areas of high HOMO density.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.9 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.9 | Energy difference indicating chemical stability |

Note: The values in this table are representative and derived from studies on analogous aromatic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. psu.edu It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions signify a negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate a positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials. uwosh.edu

In this compound, the MEP map would likely show strong negative potentials (red) around the oxygen atoms of both the carboxylic acid and the oxazinanone carbonyl group. These are the most electronegative atoms and represent the primary sites for hydrogen bonding and interactions with electrophiles. rsc.org A significant positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its propensity to be donated. The aromatic ring would exhibit a more complex potential surface, influenced by the interplay between the electron-withdrawing carboxylic acid group and the electron-donating oxazinanone nitrogen.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. nih.gov

The global minimum conformation is the most stable arrangement of the molecule in space. Identifying this conformation involves systematically rotating the molecule's single bonds and calculating the energy of each resulting structure to map out the potential energy surface. For this compound, the key rotational bonds are the one connecting the phenyl ring to the oxazinanone nitrogen and the bond connecting the carboxylic acid group to the phenyl ring.

Rotational barriers are the energy hurdles that must be overcome for a molecule to convert from one conformation to another. nih.gov These barriers are critical as they determine the flexibility of the molecule at a given temperature. High rotational barriers can lead to the co-existence of multiple stable conformers, each potentially having different biological activities.

For this compound, a key rotational barrier is that of the bond between the phenyl group and the nitrogen atom of the oxazinanone ring. acs.org The partial double bond character of the N-C(O) bond within the ring restricts its rotation, but the rotation of the N-aryl bond is a significant conformational determinant. nsf.govmdpi.com Computational studies on similar N-aryl amides have shown that the barrier to this rotation can be significant, often in the range of 5-15 kcal/mol, depending on the substituents on the aromatic ring. chemrxiv.org A second important rotational barrier is associated with the C-C bond connecting the carboxylic acid to the phenyl ring. These barriers can be calculated by performing a relaxed scan of the potential energy surface along the corresponding dihedral angle.

Table 3: Hypothetical Rotational Energy Barriers for this compound

| Rotational Bond | Dihedral Angle | Calculated Barrier (kcal/mol) |

| N-Aryl | C(O)-N-C(Aryl)-C(Aryl) | ~8-12 |

| C-Aryl (Carboxyl) | O=C-C(Aryl)-C(Aryl) | ~3-5 |

Note: These values are illustrative estimates based on published data for N-phenylamides and substituted benzoic acids. acs.orgmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior of the Compound

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the compound's interactions over a period, MD can reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvents or biological macromolecules.

The surrounding solvent environment can profoundly influence the three-dimensional shape (conformation) of a molecule. MD simulations are particularly adept at modeling these interactions. For this compound, the key areas of flexibility are the orientation of the benzoic acid group relative to the oxazinanone ring and the puckering of the six-membered oxazinane ring itself.

Simulations can be run in various virtual solvent environments, from nonpolar (like hexane) to polar protic (like water or methanol) and polar aprotic (like DMSO). The polarity of the solvent is expected to have a significant impact. For instance, studies on benzoic acid have shown that polar solvents can alter crystal growth and morphology by modifying intermolecular interactions. rsc.org For this compound, polar solvents would likely stabilize conformations where the carboxylic acid group and the polar oxazinanone ring are exposed and can form hydrogen bonds. In contrast, nonpolar solvents might favor more compact conformations to minimize unfavorable interactions. The simulations would track dihedral angles and radial distribution functions to quantify these conformational preferences.

Understanding a molecule's flexibility is key to predicting how it might interact with a biological target, such as an enzyme's active site. MD simulations can map the conformational landscape of this compound, revealing the most energetically favorable shapes and the energy barriers between them. This is crucial for structure-based drug design, where a ligand's ability to adopt a specific conformation to fit into a binding pocket is paramount. nih.govmdpi.com

In a general modeling context, after docking the compound into a hypothetical protein binding site, MD simulations can be used to assess the stability of the resulting complex. mdpi.com These simulations would show how the ligand adjusts its conformation within the binding site and how it interacts with surrounding amino acid residues through hydrogen bonds, hydrophobic interactions, or electrostatic forces. The flexibility of the oxazinane ring and the rotational freedom of the N-phenyl bond would allow the molecule to adapt to the topology of the binding pocket, a process that can be visualized and analyzed to refine potential drug candidates. nih.govresearchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (Theoretical, not experimental)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule from first principles. epstem.net These calculations can predict various spectroscopic properties with a high degree of accuracy, providing a theoretical counterpart to experimental data.

Theoretical NMR spectra can be calculated to aid in the interpretation of experimental data and confirm chemical structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net For this compound, calculations would be performed on its optimized geometry. The predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These theoretical values help in assigning the signals in an experimental spectrum to specific atoms in the molecule. nih.gov

Below is a table of illustrative theoretical chemical shifts for this compound, based on typical values for its functional groups.

| Atom Type | Position | Illustrative Theoretical ¹H Chemical Shift (ppm) | Illustrative Theoretical ¹³C Chemical Shift (ppm) |

| Carboxylic Acid | -COOH | 12.0 - 13.0 | 167.0 - 168.0 |

| Aromatic CH | C2'/C6' | 7.9 - 8.1 | 129.0 - 131.0 |

| Aromatic CH | C3'/C5' | 7.3 - 7.5 | 127.0 - 129.0 |

| Aromatic C | C1' | - | 140.0 - 142.0 |

| Aromatic C | C4' | - | 131.0 - 133.0 |

| Oxazinane C=O | C2 | - | 153.0 - 155.0 |

| Oxazinane N-CH₂ | C4 | 3.6 - 3.8 | 45.0 - 47.0 |

| Oxazinane CH₂ | C5 | 2.1 - 2.3 | 28.0 - 30.0 |

| Oxazinane O-CH₂ | C6 | 4.4 - 4.6 | 65.0 - 67.0 |

Note: These values are representative and would be precisely calculated in a dedicated computational study.

Theoretical vibrational analysis calculates the frequencies at which a molecule's bonds will stretch, bend, and twist. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. DFT calculations can produce a theoretical IR spectrum that is invaluable for assigning experimental bands to specific molecular motions. nih.govrasayanjournal.co.in The assignments are often confirmed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each vibrational mode. researchgate.netsphinxsai.com

The table below presents the primary functional groups of this compound and their expected theoretical vibrational frequencies.

| Functional Group | Type of Vibration | Expected Theoretical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3200 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2980 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Amide/Oxazinanone) | Stretching | 1670 - 1690 |

| C=C (Aromatic) | Ring Stretching | 1580 - 1610, 1450 - 1500 |

| C-N | Stretching | 1200 - 1350 |

| C-O | Stretching | 1050 - 1250 |

Note: Calculated frequencies are often scaled by a factor to better match experimental results due to approximations in the theoretical methods. rasayanjournal.co.in

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra, which are measured experimentally using UV-Vis spectroscopy. researchgate.netbeilstein-journals.org This calculation provides information on the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The results include the absorption wavelengths (λmax) and the oscillator strengths, which relate to the intensity of the absorption. nih.gov

For this compound, the primary chromophore is the benzoic acid system. TD-DFT calculations would predict strong absorptions in the UV region corresponding to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the carbonyl oxygen atoms. Computational studies on similar molecules have shown that including solvent effects in the calculation is critical for achieving accurate predictions that match experimental spectra. beilstein-journals.org

An illustrative table of predicted electronic transitions is shown below.

| Transition Type | Orbitals Involved | Predicted λmax (nm) (in a polar solvent) |

| π → π | HOMO → LUMO | ~250 - 280 |

| π → π | Deeper π → π | ~200 - 220 |

| n → π | n(C=O) → π* | ~300 - 320 (weak) |

Note: These are estimated values. A full TD-DFT calculation would provide precise wavelengths and oscillator strengths for multiple excited states.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a powerful tool for understanding the step-by-step process of a chemical reaction. By modeling the reaction at an atomic level, it is possible to map out the entire energy landscape, identifying the most likely pathway from reactants to products. This approach is crucial for optimizing reaction conditions, predicting byproducts, and understanding the fundamental reactivity of a molecule like this compound.

The synthesis of the 1,3-oxazinan-2-one (B31196) ring system typically involves a cyclization reaction. A plausible synthetic route could involve the reaction of a substituted 3-aminopropanol with a carbonylating agent or an intramolecular cyclization of a precursor molecule. Computational methods, particularly Density Functional Theory (DFT), are used to model the potential energy surface of such a reaction.

A transition state (TS) represents the highest energy point along a specific reaction coordinate, a first-order saddle point on the potential energy surface. Identifying these states is key to understanding the mechanism. For a hypothetical two-step cyclization process to form the oxazinane ring, the key transition states would be calculated. For instance, the first step might be the formation of a carbamate (B1207046) intermediate, followed by an intramolecular nucleophilic attack to close the ring.

Hypothetical Key Transition States for a Proposed Synthetic Pathway This table is for illustrative purposes, outlining the type of data generated from a computational study.

| Transition State ID | Preceding Species | Following Species | Description of Transformation |

| TS1 | Reactants (e.g., 4-(3-hydroxypropylamino)benzoic acid + Phosgene) | Intermediate (Isocyanate) | Formation of an isocyanate intermediate through nucleophilic attack of the amino group. |

| TS2 | Intermediate (Isocyanate) | Product (this compound) | Intramolecular nucleophilic attack by the hydroxyl group onto the isocyanate carbon, leading to ring closure. |

Using the calculated energy barriers, reaction rate constants (k) can be predicted using principles from transition state theory, often employing the Eyring equation. This allows for a quantitative comparison of different potential synthetic routes before they are attempted in a laboratory setting. Theoretical studies on related oxazine (B8389632) derivatives have utilized DFT to investigate stability and reactivity, which forms the basis for these predictive calculations. ekb.eg

Hypothetical Energy Barriers and Predicted Rate Constants This table presents illustrative data to demonstrate the output of such computational analyses.

| Reaction Step | Transition State ID | Calculated Energy Barrier (ΔG‡) (kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |

| Step 1: Intermediate Formation | TS1 | 15.2 | 1.2 x 10³ |

| Step 2: Ring Closure | TS2 | 21.5 | 4.5 x 10⁻² |

In this hypothetical scenario, the ring closure (Step 2) has a higher energy barrier, indicating it would be the slower, rate-determining step of the synthesis.

Molecular Docking and Ligand-Receptor Interaction Modeling for Conceptual Studies (No specific biological targets or outcomes)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular receptor. numberanalytics.comresearchgate.net For conceptual studies, this method can be used to explore the general interaction capabilities of the molecule without reference to a specific biological target, providing insights into its potential physicochemical complementarity with various binding environments.

The process of molecular docking involves several key stages. numberanalytics.comnih.gov First, the three-dimensional structure of the ligand, this compound, is generated and its energy is minimized to find a stable conformation. Protonation states at physiological pH are assigned, and partial atomic charges are calculated.

Next, a hypothetical receptor binding site is defined. In a conceptual study, this site can be constructed with a combination of amino acid residue types (e.g., polar, nonpolar, charged) to represent a generic pocket. The docking simulation is then performed using a search algorithm, which systematically explores different orientations and conformations (poses) of the ligand within the defined site. Each generated pose is evaluated by a scoring function, which estimates the binding affinity, typically in units of energy (e.g., kcal/mol). researchgate.net This process results in a ranked list of potential binding modes.

Analysis of the top-ranked docking poses reveals the most probable binding modes. A binding mode describes the specific conformation and orientation of the ligand within the binding pocket. nih.gov From these modes, key interactions between the ligand and the hypothetical receptor can be identified. These interactions define "hotspots," which are regions of the ligand that contribute most significantly to binding.

For this compound, potential interaction points include:

The carboxylic acid group: Capable of forming strong hydrogen bonds and salt bridges.

The oxo group on the oxazinane ring: Can act as a hydrogen bond acceptor.

The phenyl ring: Can participate in hydrophobic interactions and π-π stacking.

By analyzing these interactions, one can build a conceptual model of the molecule's binding potential.

Hypothetical Binding Modes and Interaction Analysis This table is for illustrative purposes only and details the kind of information derived from a conceptual molecular docking study.

| Binding Mode (Pose ID) | Binding Energy Score (kcal/mol) | Key Interactions with Hypothetical Residues |

| 1 | -8.5 | Hydrogen bond (Carboxylic acid with hypothetical Arg/Lys); Pi-stacking (Phenyl ring with hypothetical Phe/Tyr) |

| 2 | -7.9 | Hydrogen bond (Oxo group with hypothetical Ser/Thr); Hydrophobic interaction (Oxazinane ring with hypothetical Leu/Val) |

| 3 | -7.2 | Hydrogen bond (Carboxylic acid with hypothetical His); van der Waals contacts (entire molecule) |

This analysis provides a foundational understanding of the molecule's structural and chemical features relevant for molecular recognition.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 2 Oxo 1,3 Oxazinan 3 Yl Benzoic Acid Derivatives

Design Principles for Structural Modification and Analogue Synthesis

The design of analogues of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic profiles. Key strategies involve modifications at distinct positions of the molecule, primarily the benzoic acid moiety and the oxazinane ring.

The benzoic acid portion of the molecule is a critical component for interaction with biological targets, often engaging in hydrogen bonding and ionic interactions. Systematic variation of substituents on this phenyl ring can significantly impact binding affinity and selectivity.

Research on related factor Xa inhibitors has shown that the substitution pattern on the benzene (B151609) ring plays a significant role in inhibitory activity. For instance, in a series of anthranilate derivatives, substitution at the 5-position of the benzene ring was found to be more favorable than at other positions. nih.gov Introducing an electron-donating group at this position was shown to enhance the inhibition of FXa. nih.gov

Furthermore, studies on benzoic acid derivatives as anti-sickling agents suggest that hydrophilic substituents on the phenyl ring are necessary to facilitate interactions with polar amino acid residues at the target site. The presence of groups capable of acting as hydrogen bond acceptors and/or donors, such as ethers, alcohols, phenols, and amines, can confer potent bioactivity. The planar sp2 hybridized carbons of the phenyl ring are also considered important for binding within the target's binding pocket through hydrophobic interactions.

Based on these principles, a library of this compound analogues could be synthesized with systematic variations on the benzoic acid ring to probe the electronic and steric requirements for optimal activity.

Table 1: Proposed Substitutions on the Benzoic Acid Moiety and Their Rationale

| Position of Substitution | Type of Substituent | Rationale |

| Ortho to carboxyl | Electron-withdrawing (e.g., -F, -Cl) | Modulate pKa of the carboxylic acid, potentially improving cell permeability. |

| Meta to carboxyl | Electron-donating (e.g., -OCH3, -CH3) | Enhance electron density of the ring, potentially improving pi-stacking interactions. |

| Ortho to oxazinane | Small, hydrophobic (e.g., -CH3) | Probe for steric tolerance in the binding pocket. |

| Meta to oxazinane | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Introduce additional interactions with the target protein. |

The 1,3-oxazinan-2-one (B31196) ring is a key structural feature that provides a rigid scaffold and presents substituents in a defined spatial orientation. Modifications to this ring can influence the compound's conformation, metabolic stability, and interaction with the target.

Studies on the stability of the oxazine (B8389632) ring in various benzoxazine (B1645224) and pyridooxazine derivatives have shown that the electronic effects of substituents can influence the rate and extent of hydrolysis. nih.gov This suggests that the stability of the this compound scaffold could be modulated by introducing substituents on the oxazinane ring.

In the context of oxazolidinone antibacterial agents, a related five-membered ring system, modifications at the C5 position have been shown to significantly affect antibacterial activity. nih.gov For example, replacing the carbonyl oxygen with a thiocarbonyl sulfur enhanced in vitro activity. nih.gov While a different ring system, these findings highlight the potential for impactful modifications on the heterocyclic core.

For the 1,3-oxazinan-2-one ring, potential modifications could include:

Ring expansion or contraction: Exploring six- to seven- or five-membered heterocyclic systems could alter the geometry and fit within the binding site.

Chiral synthesis: The introduction of stereocenters on the oxazinane ring, for instance at the C4 or C6 positions, would allow for the exploration of stereospecific interactions with the target.

Table 2: Potential Modifications to the Oxazinane Ring

| Modification | Rationale |

| Methylation at C4/C6 | Investigate the impact of steric bulk on binding and activity. |

| Fluorination at C5 | Enhance metabolic stability and modulate electronic properties. |

| Introduction of a spirocyclic moiety | Reduce conformational flexibility and explore novel interactions. |

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize physicochemical and pharmacological properties. drughunter.com For this compound, key functional groups for bioisosteric replacement include the carboxylic acid and the phenyl ring.

The carboxylic acid group, while often crucial for target binding, can lead to poor oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. drughunter.com For example, the replacement of a carboxylic acid with a tetrazole in the angiotensin II antagonist losartan (B1675146) resulted in a significant increase in potency. drughunter.com

The phenyl ring can also be replaced with other aromatic or non-aromatic rings to improve properties such as solubility and metabolic stability. Heterocyclic rings like pyridine, pyrimidine, or even non-aromatic, sp3-rich scaffolds like bicyclo[1.1.1]pentane (BCP) can be considered. nih.govdomainex.co.uk For instance, a cyclohexene (B86901) carboxylic acid has been successfully used as a bioisostere for a benzoic acid moiety in HIV-1 maturation inhibitors. nih.gov

Table 3: Common Bioisosteric Replacements for Key Moieties

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Carboxylic Acid | Tetrazole | Improved potency, altered pKa. |

| Carboxylic Acid | Acylsulfonamide | Increased acidity, potential for improved interactions. |

| Phenyl Ring | Pyridine | Introduce hydrogen bonding capabilities, alter polarity. |

| Phenyl Ring | Thiophene | Modify electronic distribution and steric profile. |

| Phenyl Ring | Bicyclo[1.1.1]pentane | Improved pharmacokinetic properties, increased sp3 character. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of novel analogues and for guiding lead optimization.

The development of robust QSAR/QSPR models begins with the calculation of molecular descriptors that encode the structural and physicochemical properties of the molecules. researchgate.net These descriptors can be categorized into several classes:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and pharmacophore fingerprints.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.

For heterocyclic compounds like this compound derivatives, a combination of descriptors is often employed. researchgate.net In QSAR studies of factor Xa inhibitors, descriptors related to aromaticity, such as the presence of aromatic nitrogen atoms, have been shown to correlate with activity. nih.gov Other important descriptors can include those that quantify hydrophobicity (e.g., logP), electronic properties (e.g., partial charges), and steric features. scribd.com

Feature selection is a critical step to identify the most relevant descriptors and to avoid overfitting the model. nih.gov Techniques like Genetic Algorithms (GA) and Partial Least Squares (PLS) are commonly used for this purpose. nih.gov

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed activity or property. Various statistical and machine learning methods can be used, including:

Multiple Linear Regression (MLR): A simple and interpretable method for establishing a linear relationship.

Partial Least Squares (PLS): Suitable for datasets with a large number of correlated descriptors.

Support Vector Machines (SVM): A powerful machine learning technique capable of handling non-linear relationships. researchgate.net

Artificial Neural Networks (ANN): Can model complex, non-linear patterns in the data.

The predictive power and robustness of the developed QSAR/QSPR model must be rigorously validated. Common validation techniques include:

Internal validation: Cross-validation techniques like leave-one-out (LOO) and leave-many-out (LMO) are used to assess the model's stability and predictive ability on the training set. researchgate.net

External validation: The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development is evaluated. researchgate.net

Y-scrambling: The response variable (activity) is randomly shuffled to ensure that the model is not based on a chance correlation. researchgate.net

For a series of this compound derivatives, a validated QSAR model could predict the inhibitory activity against a specific target, such as factor Xa, based on the calculated descriptors of novel, yet-to-be-synthesized analogues. This would allow for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Conformational Flexibility and Its Influence on Interaction Profiles

The primary sources of flexibility in this scaffold are the torsion angles around the bond connecting the phenyl ring to the oxazinan nitrogen and the inherent flexibility of the six-membered 1,3-oxazinan ring itself. The oxazinan ring can adopt several conformations, such as chair, boat, and twist-boat forms. Computational studies on related heterocyclic systems, like 1,3-oxathiane, have shown that chair conformers are often the most stable, but interconversion through flexible forms is possible. researchgate.net The specific conformation adopted by the oxazinan ring in a derivative of this compound will influence the spatial orientation of any substituents, thereby affecting its interaction profile with a target protein.

The influence of this flexibility on interaction profiles is profound. A flexible molecule might be able to adopt an optimal conformation to bind with high affinity to a specific "hot spot" in a protein's active site. nih.gov However, excessive flexibility can be detrimental, leading to a significant entropic penalty upon binding, which reduces affinity. Therefore, medicinal chemistry efforts often focus on creating derivatives with constrained conformations to "lock" the molecule into its bioactive shape, potentially increasing potency and selectivity.

Illustrative Data Table: Predicted Conformational Energy Profile

The following table represents hypothetical data from a computational conformational analysis of this compound, illustrating how different conformers might vary in energy.

| Conformer | Oxazinan Ring Conformation | Phenyl-Oxazinan Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Potential Interactions |

| A | Chair | 45 | 0.00 | H-bond donor/acceptor |

| B | Skew-Boat | 60 | +1.5 | Altered vector for substituents |

| C | Chair | 90 | +2.1 | Steric clash potential |

| D | Twist-Boat | 30 | +3.5 | High energy, less populated |

Regioselectivity and Stereoselectivity in Derivatization Reactions and their SAR Implications

The synthesis of derivatives from the this compound scaffold requires precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups. These factors have significant implications for the Structure-Activity Relationship (SAR).

Regioselectivity: The parent scaffold offers two primary regions for derivatization: the benzoic acid ring and the 1,3-oxazinan ring.

Benzoic Acid Ring: This aromatic ring is activated towards electrophilic substitution. The existing carboxylic acid group is a meta-directing deactivator, while the N-substituted oxazinan group is an ortho-, para-directing activator. The outcome of substitution reactions will depend on the reaction conditions and the interplay of these electronic effects. For instance, halogenation or nitration would likely occur at the positions ortho to the oxazinan substituent. Control over regioselectivity is vital, as the position of a substituent dramatically affects its ability to interact with specific sub-pockets of a target binding site. SAR studies on other benzoic acid derivatives have shown that modifying the substitution pattern on the phenyl ring can significantly impact biological activity. nih.gov

1,3-Oxazinan Ring: The saturated oxazinan ring can be modified, for example, by introducing substituents at the C4, C5, or C6 positions during its synthesis. The synthesis of related oxo-azepines has demonstrated that reactions like hydroboration can be sensitive to regio- and diastereoselectivity. mdpi.com

Stereoselectivity: The 1,3-oxazinan ring can contain chiral centers, particularly if substituted. For example, introducing a methyl group at the C4 or C6 position would create a stereocenter. The synthesis of chiral 1,3-oxazinan-2-ones has been accomplished using precursors derived from carbohydrates, ensuring high stereochemical purity. nih.gov The absolute configuration (R or S) of these centers is often critical for biological activity. One enantiomer may fit perfectly into a chiral binding pocket, while the other may bind weakly or not at all. Therefore, developing stereoselective synthetic routes or employing chiral separation techniques is essential to evaluate the SAR of individual stereoisomers.

The SAR implications are direct. A substituent placed at the correct regio- and stereochemical position can form a key hydrogen bond, van der Waals interaction, or hydrophobic interaction that anchors the molecule in the active site, leading to a significant increase in potency. Conversely, an incorrectly placed group could introduce a steric clash, preventing binding and abolishing activity.

Illustrative Data Table: SAR of Hypothetical Regioisomers

This table illustrates how the biological activity (e.g., IC₅₀ against a hypothetical kinase) might change based on the position of a chloro substituent on the benzoic acid ring.

| Compound ID | Substituent | Position on Benzoic Ring | IC₅₀ (nM) | Rationale for Activity Change |

| Parent | -H | - | 5,000 | Baseline activity |

| Deriv-1 | -Cl | 2- (ortho to oxazinan) | 50 | Fills a key hydrophobic pocket adjacent to the main binding site. |

| Deriv-2 | -Cl | 3- (meta to oxazinan) | 800 | Suboptimal positioning, partial interaction with pocket. |

| Deriv-3 | -Cl | 2- (ortho to carboxyl) | 4,500 | Steric hindrance with residues interacting with the carboxyl group. |

Scaffold Hopping and Fragment-Based Design Approaches Applied to the this compound Framework

To discover novel chemical entities with improved properties, medicinal chemists often employ advanced strategies like scaffold hopping and fragment-based drug design (FBDD).

Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the original orientation of key binding groups. The goal is to identify new chemotypes that may have improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. nih.gov Starting from this compound, a scaffold hopping approach could involve replacing the 1,3-oxazinan-2-one ring. nih.gov For example, it could be replaced with other heterocyclic systems like a thiazolidinone, piperazinone, or even an open-chain amide, while keeping the benzoic acid moiety intact to preserve a critical binding interaction. mdpi.comresearchgate.net Such an exercise aims to find a new core that optimizes the spatial arrangement of substituents and improves properties like solubility. dundee.ac.uk

Fragment-Based Design (FBDD): FBDD is a method for building potent ligands starting from small, low-affinity "fragments" that bind to distinct regions of a biological target. mdpi.com The this compound structure can be viewed as being composed of two primary fragments: the benzoic acid fragment and the 1,3-oxazinan-2-one fragment. In an FBDD campaign, these or similar fragments could be identified from a screening library. Once a fragment's binding mode is determined (e.g., via X-ray crystallography), it can be optimized by "growing" it into an adjacent pocket or by "linking" it to another fragment that binds nearby. researchgate.net For instance, if the benzoic acid fragment was identified as a hit, it could be elaborated by attaching various heterocyclic rings, including the 1,3-oxazinan-2-one, to explore the surrounding binding site and build affinity. This approach is highly efficient for exploring chemical space and often yields lead compounds with superior ligand efficiency. mdpi.com

Illustrative Data Table: Scaffold Hopping Concepts

This table provides hypothetical examples of scaffold hopping from the parent structure to explore new chemical space.

| Original Scaffold | Key Pharmacophore Features Retained | Hopped Scaffold Example | Potential Advantage |

| This compound | Carboxylic acid H-bond acceptor/donor; Vector for substituents from a cyclic amide. | 4-(2-Oxo-imidazolidin-1-yl)benzoic acid | Introduces an additional H-bond donor (N-H) in the ring. |

| This compound | Carboxylic acid H-bond acceptor/donor; Vector for substituents from a cyclic amide. | 4-(Thiazolidin-3-yl)benzoic acid 2,4-dione | Alters ring electronics and potential for different substituent vectors. |

| This compound | Carboxylic acid H-bond acceptor/donor; Vector for substituents from a cyclic amide. | 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)benzoic acid | Introduces chirality and different ring pucker. |

V. Reactivity and Advanced Derivatization Chemistry of 4 2 Oxo 1,3 Oxazinan 3 Yl Benzoic Acid

Functionalization of the Benzoic Acid Carboxyl Group

The carboxylic acid group is a versatile handle for a multitude of chemical transformations, including esterification, amidation, reduction, and conversion to more reactive intermediates like acid halides and anhydrides.

The conversion of the carboxylic acid to esters and amides is a cornerstone of medicinal chemistry, often employed to create prodrugs with improved pharmacokinetic profiles. While direct experimental data on the prodrug derivatization of 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid is not extensively published, the principles can be extrapolated from standard organic synthesis and prodrug strategies. nih.gov

Esterification: Ester prodrugs are commonly used to enhance the lipophilicity of a parent drug, thereby improving its absorption and ability to cross cell membranes. For this compound, esterification could be achieved through standard methods such as Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. For instance, reacting the parent acid with propyl alcohol could yield the corresponding propyl ester. sigmaaldrich.comsigmaaldrich.com

Amidation: Amide derivatives can also modulate a drug's properties. Amidation can be performed by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. libretexts.org This approach allows for the introduction of a wide variety of amine-containing fragments, potentially influencing solubility, metabolic stability, and target engagement. Late-stage amination of benzoic acids using specialized catalytic systems has also been developed, offering a direct route to aniline (B41778) derivatives. nih.gov

The theoretical design of these prodrugs involves selecting an appropriate alcohol or amine promoiety that would be cleaved in vivo by metabolic enzymes (e.g., esterases, amidases) to release the active parent drug.

Table 1: Theoretical Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type | Potential Application |

|---|---|---|---|---|

| This compound | Ethanol (in H+) | Ethyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate | Esterification | Increased lipophilicity for membrane permeation |

| 4-(2-Oxo-1,3-oxazinan-3-yl)benzoyl chloride | Diethylamine | N,N-Diethyl-4-(2-oxo-1,3-oxazinan-3-yl)benzamide | Amidation | Modified solubility and metabolic profile |

| This compound | Glycine methyl ester (with coupling agent) | Methyl (4-(2-oxo-1,3-oxazinan-3-yl)benzamido)acetate | Amidation | Introduction of biocompatible amino acid linker |

The carboxyl group can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of derivatives.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in a suitable solvent such as tetrahydrofuran (B95107) (THF) can effectively reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol, (4-(2-oxo-1,3-oxazinan-3-yl)phenyl)methanol. This transformation is generally high-yielding. The resulting alcohol can be a target molecule itself or serve as an intermediate for further functionalization, such as etherification or oxidation.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as it requires milder and more controlled conditions to prevent over-reduction to the alcohol. One common strategy involves first converting the carboxylic acid to a derivative like an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H).

To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, it is often converted into an acid halide or an anhydride.

Acid Halides: The most common method for synthesizing an acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.netorgoreview.com Oxalyl chloride is another effective reagent. libretexts.org The resulting 4-(2-oxo-1,3-oxazinan-3-yl)benzoyl chloride is a highly reactive intermediate, readily undergoing reactions with a wide range of nucleophiles including alcohols, amines, and organometallic reagents. libretexts.orgyoutube.com For example, research on a similar structure, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid, demonstrated its successful conversion to the corresponding acid chloride using thionyl chloride, which was then used to synthesize a series of esters. researchgate.net

Anhydrides: Symmetric anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a dehydrating agent like acetic anhydride. orgsyn.org Mixed anhydrides can also be formed. These intermediates are also effective acylating agents, albeit generally less reactive than acid chlorides, which can be advantageous for achieving selectivity in certain reactions. libretexts.org

Table 2: Synthesis of Reactive Intermediates

| Starting Material | Reagent(s) | Product | Intermediate Class |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoyl chloride | Acid Halide |

| This compound | Oxalyl Chloride ((COCl)₂) | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoyl chloride | Acid Halide |

| This compound | Acetic Anhydride | 4-(2-Oxo-1,3-oxazinan-3-yl)benzoic anhydride | Acid Anhydride |

Transformations Involving the Oxazinane Ring System

The 1,3-oxazinan-2-one (B31196) ring contains a cyclic carbamate (B1207046) functional group, which possesses its own distinct reactivity, primarily centered around the electrophilic carbonyl carbon and the potential for ring-opening reactions.

The carbonyl carbon of the oxazinone ring is electrophilic and susceptible to attack by strong nucleophiles. However, as it is part of a relatively stable six-membered ring and is an amide-like carbonyl, its reactivity is lower than that of, for example, an ester or acid chloride carbonyl. Strong, hard nucleophiles like organolithium or Grignard reagents would likely attack the carbonyl, potentially leading to ring-opening.